3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
3,3-Dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic isoindole-1,3-dione derivative characterized by a 4-acetylphenyl substituent at position 2 and a 3,3-dimethyl-2-oxobutyl ester group at position 3. The isoindole-1,3-dione core confers rigidity and planar geometry, while the acetylphenyl and oxobutyl groups modulate electronic and steric properties. This compound is structurally analogous to pharmaceutically relevant intermediates, often explored for their biological activity or as building blocks in organic synthesis .
Properties
CAS No. |
439094-27-6 |
|---|---|
Molecular Formula |
C23H21NO6 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H21NO6/c1-13(25)14-5-8-16(9-6-14)24-20(27)17-10-7-15(11-18(17)21(24)28)22(29)30-12-19(26)23(2,3)4/h5-11H,12H2,1-4H3 |
InChI Key |
OOYSEEJBQRHGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Reaction Pathway
The alcohol is synthesized via a multi-step process starting from 3,3-dimethylbutyric acid, as outlined in CN108503531B .
| Step | Reaction Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Halogenation | POCl₃, CH₂Cl₂, 0–5°C | ~100% |
| 2 | Hydrolysis | NaOH, 65–70°C | ~90% |
| 3 | Oxidation | TEMPO, Air, Toluene, 70–80°C | 75–92% |
| 4 | Reduction | LiAlH₄, Ether | ~85% |
Mechanism :
- Halogenation : 3,3-Dimethylbutyric acid reacts with POCl₃ to form 2-chloro-3,3-dimethylbutyric acid.
- Hydrolysis : The chlorinated intermediate undergoes hydrolysis with NaOH to yield 3,3-dimethyl-2-hydroxybutyric acid.
- Oxidation : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and air oxidize the hydroxy acid to 3,3-dimethyl-2-oxobutyric acid.
- Reduction : The resulting acid is reduced to the alcohol using LiAlH₄.
Esterification Methods
Fischer Esterification
Procedure :
- Reagents : 3,3-Dimethyl-2-oxobutanol (excess), H₂SO₄, Dean-Stark apparatus.
- Conditions : Reflux, azeotropic removal of H₂O.
- Yield : ~80–90% (typical for Fischer esterification).
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1–5 mol%) |
| Solvent | Alcohol (excess) |
| Temperature | 100–120°C |
Advantages :
- No external oxidants required.
- Scalable for industrial use.
Limitations :
- Requires prolonged reflux.
- Corrosive catalysts may necessitate neutralization.
Carbonate-Mediated Esterification
Procedure :
- Reagents : Dialkylcarbonate (e.g., dimethyl carbonate), NaOH.
- Conditions : Toluene, 60–80°C.
- Yield : ~85–90% (reported in analogous systems).
| Parameter | Value |
|---|---|
| Base | NaOH (1–2 equiv) |
| Solvent | Toluene |
| Temperature | 60–80°C |
Advantages :
- Milder conditions compared to Fischer.
- Avoids excess alcohol.
Limitations :
- Limited to activated carboxylic acids.
Comparative Analysis of Esterification Methods
| Method | Catalyst | Solvent | Temperature | Yield | Scalability |
|---|---|---|---|---|---|
| Fischer | H₂SO₄ | Alcohol | 100–120°C | 80–90% | High |
| Carbonate | NaOH | Toluene | 60–80°C | 85–90% | Moderate |
Key Insight : Fischer esterification is preferred for large-scale production due to simplicity, while carbonate-mediated methods offer greener alternatives for small batches.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of isoindole-1,3-dione derivatives with variations in aryl substituents and ester groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas where explicit data were unavailable.
Key Comparisons:
Chlorine substituents in and provide both electronegativity and steric bulk.
Solubility and Lipophilicity :
- The branched 3,3-dimethyl-2-oxobutyl ester enhances lipophilicity compared to the methyl ester in but reduces polarity relative to the carboxylic acid in . Halogenated derivatives (e.g., ) exhibit lower aqueous solubility due to increased molecular weight and halogen content.
Synthetic Accessibility :
- Esterification strategies (e.g., Steglich esterification) are common for linking substituents to the isoindole core. The acetylphenyl group may require protection-deprotection steps during synthesis, whereas dichlorophenyl derivatives () are more straightforward to functionalize.
Crystallographic and Conformational Analysis :
- Ring puckering in isoindole derivatives can be quantified using Cremer-Pople parameters . The acetylphenyl group in the target compound may induce slight puckering due to steric interactions, whereas planar conformations are more likely in smaller substituents (e.g., methyl ester in ).
The acetyl group may serve as a metabolic site, whereas halogenated derivatives () could exhibit enhanced stability against enzymatic degradation.
Biological Activity
3,3-Dimethyl-2-oxobutyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, and summarizes relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the following key components:
- Dioxoisoindole core : A bicyclic structure contributing to its biological activity.
- Acetylphenyl group : Enhances lipophilicity and may influence interaction with biological targets.
- Dimethyl and oxobutyl substituents : These groups potentially modulate the compound's pharmacokinetics and dynamics.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structural classes exhibit notable antimicrobial properties. For instance, compounds with an acetyl group showed enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria | Reference |
|---|---|---|---|
| Compound A | Inhibitory (MIC = 12 µg/mL) | Moderate (MIC = 25 µg/mL) | |
| Compound B | Inhibitory (MIC = 10 µg/mL) | Low (MIC = 50 µg/mL) |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines, including L929 and A549. The results indicate that certain derivatives can enhance cell viability while others exhibit cytotoxic effects.
Table 2: Cytotoxicity Results for Selected Compounds
| Dose (µM) | Compound 24 Viability (%) | Compound 25 Viability (%) | Compound 29 Viability (%) |
|---|---|---|---|
| 200 | 77 | 68 | 80 |
| 100 | 92 | 92 | 88 |
| 50 | 74 | 67 | 96 |
| 12 | 109 | 121 | 93 |
The findings suggest that at lower concentrations, some compounds may stimulate cell growth rather than inhibit it .
Case Study: Synthesis and Evaluation of Isoindole Derivatives
A comprehensive study synthesized several isoindole derivatives, including the target compound. The evaluation included:
- Synthesis Methodology : Utilizing a multi-step synthetic route that involved key intermediates.
- Biological Evaluation : Conducted against a panel of microorganisms and cancer cell lines.
The study concluded that specific modifications to the isoindole structure could lead to enhanced biological activity. Notably, the presence of the acetyl group was linked to increased potency against bacterial strains .
The proposed mechanism of action for the antimicrobial activity involves interference with bacterial biofilm formation and disruption of cellular processes through the inhibition of key enzymes. This is particularly relevant for compounds containing functional groups such as -N=CO which are known to affect gene transcription related to virulence factors in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
